4-(2-{[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}ETHYL)-1-BENZENESULFONAMIDE
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Overview
Description
4-(2-{[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}ETHYL)-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzenesulfonamide group, a pyrrolidine ring, and a dimethoxyphenethyl moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}ETHYL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the synthesis of the 3,4-dimethoxyphenethylamine, which can be achieved through the reduction of 3,4-dimethoxyphenylacetonitrile . This intermediate is then coupled with a pyrrolidine derivative under appropriate conditions to form the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-{[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}ETHYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(2-{[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}ETHYL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-{[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}ETHYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the pyrrolidine and benzenesulfonamide groups.
3,4-Dimethoxyphenylacetic acid: Another related compound with a simpler structure.
3,4,5-Trimethoxybenzyl chloride: A compound with additional methoxy groups, leading to different chemical properties.
Uniqueness
4-(2-{[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}ETHYL)-1-BENZENESULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[2-[[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S/c1-30-19-8-5-16(13-20(19)31-2)10-12-25-21(26)14-18(22(25)27)24-11-9-15-3-6-17(7-4-15)32(23,28)29/h3-8,13,18,24H,9-12,14H2,1-2H3,(H2,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVQNDZONHPAIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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